1-(3-chlorobenzyl)-4-(2-pyridinyl)piperazine
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Overview
Description
1-(3-Chlorobenzyl)-4-(2-pyridinyl)piperazine is a chemical compound that has been studied for various pharmacological and chemical properties. This compound belongs to the class of piperazines and has been explored for its potential as a pharmaceutical intermediate and in various chemical reactions.
Synthesis Analysis
The synthesis of related piperazine derivatives typically involves multi-step organic reactions, including cycloadditions, reductions, and functional group transformations. These procedures aim to incorporate different pharmacophoric groups into the piperazine backbone to study their effects on biological activity. For example, the generation of cyclopenta[c]piperidines and related structures has been achieved through cycloaddition and subsequent reductive processes, showcasing the versatile chemistry applicable to piperazine derivatives (Wu et al., 2000).
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be extensively analyzed using spectroscopic methods and X-ray crystallography. Density Functional Theory (DFT) calculations and Hirshfeld surface analysis have been applied to understand the conformational preferences and electronic properties of these molecules. These studies help in deciphering the structural requirements for biological activity and provide insights into the molecular interactions between these compounds and their biological targets (Ban et al., 2023).
properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-pyridin-2-ylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3/c17-15-5-3-4-14(12-15)13-19-8-10-20(11-9-19)16-6-1-2-7-18-16/h1-7,12H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRFFZAXHOIEMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorobenzyl)-4-(2-pyridinyl)piperazine |
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